Product packaging for Benzyl 4-acetyl-3-fluorobenzoate(Cat. No.:)

Benzyl 4-acetyl-3-fluorobenzoate

Cat. No.: B8130957
M. Wt: 272.27 g/mol
InChI Key: SDLQMPDTBHNFCF-UHFFFAOYSA-N
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Description

Benzyl 4-acetyl-3-fluorobenzoate (CAS 2270905-99-0) is a fluorinated aromatic ester of high interest in advanced chemical and pharmaceutical research. With a molecular formula of C 16 H 13 FO 3 and a molecular weight of 272.27 g/mol, this compound serves as a versatile synthetic intermediate . Its structure, featuring both an acetyl and a benzyl ester group on a fluorinated benzene ring, makes it a valuable building block for the synthesis of more complex molecules. Fluorinated benzoate derivatives are prominently utilized as key precursors in the development of radiopharmaceuticals, particularly acting as prosthetic groups for the fluorine-18 labeling of peptides, proteins, and other biologics . This allows for the creation of targeted Positron Emission Tomography (PET) imaging agents. The compound's properties, including a TPSA of 43.37 Ų and a calculated LogP of 3.39, indicate good membrane permeability, which is a crucial characteristic for bioactive molecules . For research purposes only. Not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13FO3 B8130957 Benzyl 4-acetyl-3-fluorobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 4-acetyl-3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO3/c1-11(18)14-8-7-13(9-15(14)17)16(19)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLQMPDTBHNFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Structure and Spectroscopic Characterization

Advanced Spectroscopic Elucidation of Molecular Architecture

NMR spectroscopy would be the cornerstone for determining the precise arrangement of atoms.

¹H NMR: This technique would be used to identify the chemical environment of all hydrogen atoms. Expected signals would include those for the benzyl (B1604629) group's methylene (B1212753) and aromatic protons, as well as the protons on the substituted benzoate (B1203000) ring and the methyl protons of the acetyl group. Integration of these signals would confirm the number of protons in each environment, and coupling patterns would reveal their connectivity.

¹³C NMR: This analysis would identify all unique carbon atoms in the molecule, including the carbonyl carbons of the ester and acetyl groups, the carbons of the two aromatic rings, the benzylic methylene carbon, and the acetyl's methyl carbon.

¹⁹F NMR: A single resonance in the ¹⁹F NMR spectrum would confirm the presence and chemical environment of the fluorine atom on the benzoate ring. The coupling of this fluorine atom with adjacent protons would be observable in the ¹H NMR spectrum, aiding in the unambiguous assignment of the substituents on the aromatic ring.

FTIR spectroscopy would be employed to identify the key functional groups within the molecule. The spectrum would be expected to show characteristic absorption bands, most notably the C=O stretching vibrations for the ester and ketone functionalities. Other significant peaks would correspond to C-O stretching of the ester, C-F stretching, and the aromatic C-H and C=C stretching vibrations.

UV-Vis spectroscopy would provide information about the electronic transitions within the molecule. The presence of aromatic rings and carbonyl groups would likely result in characteristic absorption maxima in the UV region, related to π→π* and n→π* transitions.

Mass spectrometry would be used to determine the compound's exact molecular weight and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the precise elemental composition, confirming the molecular formula.

Solid-State Structural Analysis

Until such experimental data becomes available, a detailed and scientifically validated article on Benzyl 4-acetyl-3-fluorobenzoate cannot be fully realized. The synthesis and subsequent comprehensive characterization of this compound are awaited by the scientific community.

Chemical Reactivity and Transformation Pathways

Reactivity of the Ester Linkage

The benzyl (B1604629) ester group is a key reactive site within the molecule, susceptible to cleavage and transformation under various conditions.

The ester linkage in Benzyl 4-acetyl-3-fluorobenzoate can undergo hydrolysis to yield 4-acetyl-3-fluorobenzoic acid and benzyl alcohol. This reaction can be catalyzed by either acid or base. Under basic conditions, the reaction proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. The presence of electron-withdrawing groups, such as the acetyl and fluoro substituents on the benzene (B151609) ring, is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of hydrolysis compared to unsubstituted benzyl benzoate (B1203000).

Transesterification, the process of exchanging the benzyl group with another alcohol, is also a feasible transformation. masterorganicchemistry.com This reaction is typically catalyzed by an acid or a base. masterorganicchemistry.com For instance, treatment with an alcohol (R-OH) in the presence of a suitable catalyst would lead to the formation of a new ester (Alkyl 4-acetyl-3-fluorobenzoate) and benzyl alcohol. epa.govorganic-chemistry.org The use of a large excess of the new alcohol can drive the equilibrium towards the transesterified product. masterorganicchemistry.com A variety of catalysts, including mineral acids, solid acids, and metal clusters, can be employed to facilitate this reaction under mild conditions. epa.govorganic-chemistry.orgorganic-chemistry.org

Table 1: Representative Conditions for Ester Transformations

Transformation Reagents and Conditions Product(s)
Hydrolysis (Base-catalyzed) Sodium hydroxide, water/ethanol, heat 4-acetyl-3-fluorobenzoic acid, Benzyl alcohol
Hydrolysis (Acid-catalyzed) Sulfuric acid, water, heat 4-acetyl-3-fluorobenzoic acid, Benzyl alcohol

| Transesterification | R-OH, Acid or Base catalyst (e.g., H₂SO₄, NaOR), heat | Alkyl 4-acetyl-3-fluorobenzoate, Benzyl alcohol |

Photochemical degradation is another potential pathway, particularly given the presence of the carbonyl group and the fluorinated aromatic ring, which can absorb UV radiation. researchgate.net While specific data on this compound is unavailable, fluorinated pharmaceuticals and pesticides are known to undergo photolysis, which can lead to defluorination or other structural changes. nih.gov The stability of benzyl esters can be influenced by substituents on the aromatic ring; for example, a p-carbamoylmethylbenzyl ester linkage has been shown to have increased stability towards acid treatment. rsc.org

Transformations Involving the Acetyl Moiety

The acetyl group, a ketone, provides a versatile handle for a variety of chemical transformations, allowing for the synthesis of more complex molecules.

The acetyl group can participate in various carbon-carbon bond-forming reactions. One of the most common is the Claisen-Schmidt condensation, where the acetyl group reacts with an aromatic aldehyde in the presence of a base or acid to form a chalcone (B49325) derivative. researchgate.nettaylorandfrancis.comwisdomlib.org This reaction involves the formation of an enolate from the acetyl group, which then acts as a nucleophile. researchgate.net

Another important transformation is the Willgerodt-Kindler reaction. wikipedia.orgsynarchive.com This reaction converts aryl alkyl ketones, such as the acetyl group in the target molecule, into the corresponding amide by reaction with elemental sulfur and an amine, typically morpholine. erowid.orgscispace.com Subsequent hydrolysis of the resulting thioamide yields a carboxylic acid derivative with the same number of carbon atoms.

The Friedel-Crafts acylation is a fundamental reaction for introducing acyl groups to aromatic rings. alfa-chemistry.comncert.nic.in While the benzene ring in this compound is already substituted, under forcing conditions, further acylation could potentially occur, although the existing deactivating groups would make this challenging. youtube.comwikipedia.org

The acetyl group can be selectively modified through various reactions. The Baeyer-Villiger oxidation is a notable example, where a peroxyacid converts the ketone into an ester. jk-sci.comwikipedia.orgorganic-chemistry.org The migratory aptitude of the adjacent groups determines the regioselectivity of this reaction. organic-chemistry.org For an aryl alkyl ketone, the aryl group typically migrates in preference to the methyl group, which would lead to the formation of an acetate (B1210297) ester. organic-chemistry.org This reaction can be catalyzed by various reagents, including Sn-beta zeolites with hydrogen peroxide. nih.gov

The acetyl group can also be transformed into other functional groups. For instance, it can be converted into an enamino ketone, which can then undergo further transformations. mdpi.com Additionally, the methyl group of the acetyl moiety can be a site for functionalization. For example, under certain conditions, it can be halogenated or undergo other substitution reactions.

Table 2: Potential Transformations of the Acetyl Group

Reaction Reagents and Conditions Product Type
Claisen-Schmidt Condensation researchgate.nettaylorandfrancis.com Aromatic aldehyde, NaOH or H⁺, ethanol Chalcone derivative
Willgerodt-Kindler Reaction wikipedia.orgsynarchive.com Sulfur, Morpholine, heat Thioamide, then Carboxylic acid derivative
Baeyer-Villiger Oxidation jk-sci.comwikipedia.org m-CPBA or other peroxyacids, CH₂Cl₂ Acetate ester

| Haloform Reaction ncert.nic.in | Sodium hypohalite (e.g., NaOBr) | Carboxylic acid (with loss of one carbon), Bromoform |

Reactivity Influenced by the Fluorine Atom

The fluorine atom at the 3-position significantly influences the electronic properties and reactivity of the benzene ring.

Fluorine is an electronegative atom and acts as an electron-withdrawing group through the inductive effect. libretexts.orgmsu.edu This deactivates the aromatic ring towards electrophilic aromatic substitution. orgosolver.com The deactivating effect is most pronounced at the ortho and para positions relative to the fluorine atom. However, fluorine is also a weak resonance donor, which can direct incoming electrophiles to the para position. In this compound, the directing effects of the acetyl group (meta-directing and deactivating) and the ester group (meta-directing and deactivating) will also play a crucial role in determining the position of any further substitution on the ring. libretexts.orglibretexts.org

The presence of a fluorine atom can also influence the conformation of the molecule. Studies on 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown that the fluorine atom can control the conformational preference of the acetyl group through space interactions. acs.org This can, in turn, affect the reactivity of the acetyl group. acs.org

Furthermore, the C-F bond, while generally strong, can be cleaved under certain conditions. Photochemical reactions, in particular, can lead to defluorination, especially in the presence of a photosensitizer or on a semiconductor surface like TiO₂. nih.govresearchgate.net The stability of fluorinated compounds can also be influenced by metabolic processes in biological systems. nih.gov In the context of nucleophilic aromatic substitution, a fluorine atom can be a good leaving group if the ring is sufficiently activated by other electron-withdrawing groups. acs.org

Table 3: Influence of Fluorine on Reactivity

Property Effect of Fluorine
Electrophilic Aromatic Substitution Deactivates the ring, primarily at ortho and para positions. libretexts.orgmsu.edu
Nucleophilic Aromatic Substitution Can act as a leaving group if the ring is highly activated. acs.org
Conformation Can influence the preferred conformation of adjacent functional groups. acs.org

| Bond Stability | C-F bond is strong but can be cleaved under photochemical or certain metabolic conditions. nih.govresearchgate.netnih.gov |

Electronic Effects on Aromatic Reactivity (e.g., inductive and mesomeric effects)

The chemical behavior of the benzene ring in this compound is a direct consequence of the combined electronic effects of the fluoro and acetyl substituents. Both groups are electron-withdrawing, significantly reducing the nucleophilicity of the aromatic ring compared to benzene.

Inductive Effect: The fluorine atom, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bond framework. This effect decreases the electron density of the entire ring, but most profoundly at the carbons adjacent to it researchgate.net. Similarly, the acetyl group exhibits an inductive withdrawing effect due to the electronegativity of its oxygen atom minia.edu.eg.

Mesomeric (Resonance) Effect: The fluorine atom possesses lone pairs of electrons that can be donated to the aromatic pi-system, a positive mesomeric or resonance effect (+M). However, for fluorine, this resonance donation is weak and is significantly outweighed by its strong -I effect researchgate.net. In contrast, the acetyl group exerts a strong electron-withdrawing resonance effect (-M). The carbonyl group can delocalize the pi-electrons of the ring onto its oxygen atom, creating a positive charge within the ring and further deactivating it towards electrophilic attack minia.edu.eg.

The cumulative result of these effects is a highly electron-deficient aromatic ring. The strong deactivation by both the acetyl and fluoro groups makes electrophilic aromatic substitution (EAS) reactions challenging, requiring harsh conditions and potent electrophiles minia.edu.egmasterorganicchemistry.com. Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway not typically observed for benzene itself wikipedia.orgmasterorganicchemistry.com.

Table 1: Summary of Electronic Effects of Substituents

Substituent Position Inductive Effect Mesomeric (Resonance) Effect Overall Effect on Ring Reactivity (EAS)
Fluoro (-F) 3 Strong Withdrawing (-I) researchgate.net Weak Donating (+M) researchgate.net Deactivating researchgate.net
Acetyl (-COCH₃) 4 Withdrawing (-I) minia.edu.eg Strong Withdrawing (-M) minia.edu.eg Strongly Deactivating minia.edu.eg

Directed Reactivity and Selectivity in Functionalization

The positions of the existing substituents on the aromatic ring control the regioselectivity of subsequent functionalization reactions. The directing effects for electrophilic and nucleophilic attacks are opposing.

Electrophilic Aromatic Substitution (EAS): In EAS reactions, the incoming electrophile is directed by the existing groups. The fluorine atom is an ortho, para-director, while the acetyl group is a meta-director minia.edu.egyoutube.com.

The 3-fluoro group directs incoming electrophiles to positions 2 (ortho), 4 (para), and 6 (ortho).

The 4-acetyl group directs incoming electrophiles to positions 3 and 5 (meta). Position 4 is already occupied by the acetyl group, and position 3 by the fluorine. The directing effects therefore compete for the remaining positions (2, 5, and 6). The acetyl group deactivates its meta position (position 5) to a significant extent. The fluorine atom activates its ortho positions (2 and 6). Therefore, electrophilic attack is most likely to occur at position 6, which is ortho to the weakly activating (in a relative sense) fluoro group and avoids the steric hindrance of being between two substituents (position 2).

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions are favored on electron-poor aromatic rings, particularly when strong electron-withdrawing groups are positioned ortho or para to a suitable leaving group wikipedia.orglibretexts.org. While the benzyl ester itself is not a typical leaving group under SNAr conditions, if a leaving group (like a halide) were present on the ring, the existing substituents would activate the ring for nucleophilic attack. For instance, the acetyl group at position 4 and the fluoro group at position 3 would strongly activate positions 2 and 6 for nucleophilic attack, as these positions are ortho to one or both of the electron-withdrawing groups, which can stabilize the negatively charged Meisenheimer complex intermediate libretexts.orgnih.gov.

Radical and Photochemical Reactions

Beyond ionic substitution reactions, fluorinated aromatic compounds, including benzoates, are active participants in radical and photochemical transformations. These methods offer alternative pathways for functionalization.

Photocatalytic Applications of Fluorinated Benzoates

Recent research has demonstrated that benzoate esters can function as highly efficient photosensitizers, enabling the direct fluorination of unactivated C(sp³)–H bonds under visible light researchgate.net. When used as a photosensitizing auxiliary attached to a substrate, the benzoate group can direct the regioselectivity of fluorination reactions nih.govrsc.org.

The process typically involves the photosensitization of an electrophilic fluorine source, such as Selectfluor rsc.org. The benzoyl group, upon photoexcitation, facilitates a radical-based hydrogen atom transfer (HAT) from the substrate, which is then trapped by the fluorine source rsc.org. Studies have shown that the placement of the benzoate auxiliary can proximally direct where the C-H fluorination occurs, overriding the substrate's intrinsic reactivity patterns researchgate.netnih.gov. The presence of a fluorine atom on the benzoate ring, particularly at the 4-position, has been shown to profoundly increase the reactivity and efficiency of these photochemical reactions rsc.org. This suggests that this compound could potentially serve as an effective photosensitizer, with its electronic properties influencing the efficiency of the photocatalytic cycle.

Table 2: Research Findings on Photocatalytic Fluorination with Benzoates

Finding Description Reference(s)
Photosensitizing Auxiliaries Benzoyl groups can be installed on complex molecules to act as photosensitizing auxiliaries, directing C(sp³)–H fluorination with high efficiency and regioselectivity. nih.gov, researchgate.net
Enhanced Reactivity A fluorine atom at the 4-position of the benzoate auxiliary significantly increases reactivity in photochemical fluorinations of amides. rsc.org
Mechanism The reaction proceeds via photosensitization of Selectfluor, which acts as both the fluorine source and a hydrogen atom transfer (HAT) agent. rsc.org
Practicality The auxiliary-based approach allows reactions to proceed in shorter times, on larger scales, and even under air. researchgate.net

Radical Functionalization Mediated by Related Reagents

The structural motifs within this compound are found in reagents used for various radical functionalization reactions. The field of radical chemistry provides powerful tools for forming C-F and C-C bonds that are complementary to traditional ionic pathways wikipedia.org.

Aroyl Fluorides in Radical Reactions: Aroyl fluorides, which are structurally related to the benzoate moiety, have been employed as acyl group donors in dual NHC/photoredox-catalyzed reactions. For example, they can couple with alkenes and a trifluoromethyl source (like the Langlois reagent) to produce β-trifluoromethylated alkyl aryl ketones, demonstrating the utility of the aroyl fluoride (B91410) group in radical-mediated three-component couplings researchgate.net.

Radical Fluorination: The direct fluorination of C-H bonds can be achieved through radical pathways wikipedia.org. Methods using N-Fluorobenzenesulfonimide (NFSI) in conjunction with a photocatalyst or a radical initiator can generate benzyl fluorides from substrates with benzylic C-H bonds rsc.org. The selectivity of these reactions can differ based on the radical initiation method, providing a tool for site-specific fluorination rsc.org.

Perfluoroalkylation: Aromatic compounds can undergo radical perfluoroalkylation through various methods, including photochemical approaches and those triggered by electron-transfer or sulfinatodehalogenation reactions cdnsciencepub.com. These reactions generate perfluoroalkyl radicals that substitute hydrogen atoms on aromatic rings cdnsciencepub.com.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic makeup of Benzyl (B1604629) 4-acetyl-3-fluorobenzoate. These calculations, often employing methods like Hartree-Fock (HF) or post-HF methods, can determine the molecular orbital energies, electron distribution, and other key electronic parameters. For a molecule like Benzyl 4-acetyl-3-fluorobenzoate, the electronic structure is heavily influenced by the interplay of the electron-withdrawing acetyl and fluoro groups on the benzoate (B1203000) ring and the electron-donating character of the benzyl group's ester linkage.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Density Functional Theory (DFT) Applications to Molecular Properties and Interactions

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound. DFT calculations can be used to predict a wide range of molecular properties.

Key molecular properties that can be calculated using DFT include:

Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms.

Vibrational Frequencies: Predicting the infrared and Raman spectra, which can aid in the experimental identification of the compound.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to visualize regions of positive and negative charge. This is crucial for understanding intermolecular interactions, as the negative potential regions (often around the oxygen and fluorine atoms) are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack.

For this compound, DFT studies would likely reveal a significant negative electrostatic potential around the carbonyl oxygens of the acetyl and ester groups, as well as the fluorine atom, indicating these as primary sites for intermolecular hydrogen bonding or other electrostatic interactions.

Analysis of Electronic Descriptors and Their Influence on Reactivity

From the outputs of quantum chemical calculations, several electronic descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a quantitative basis for predicting how the molecule will behave in chemical reactions.

Electronic Descriptor Definition Relevance to this compound
Ionization Potential (I) The energy required to remove an electron from a molecule.Approximated by the negative of the HOMO energy (-EHOMO). A lower ionization potential suggests a greater propensity to act as an electron donor.
Electron Affinity (A) The energy released when an electron is added to a molecule.Approximated by the negative of the LUMO energy (-ELUMO). A higher electron affinity indicates a greater ability to act as an electron acceptor.
Electronegativity (χ) The tendency of a molecule to attract electrons.Calculated as (I + A) / 2. This provides a measure of the overall electron-attracting power of the molecule.
Chemical Hardness (η) The resistance of a molecule to changes in its electron distribution.Calculated as (I - A) / 2. A larger value indicates greater stability and lower reactivity.
Global Electrophilicity Index (ω) A measure of the electrophilic character of a molecule.Calculated as χ2 / (2η). This is particularly useful for predicting the molecule's behavior in reactions involving charge transfer.

The presence of the electron-withdrawing fluoro and acetyl groups on the phenyl ring would be expected to increase the electronegativity and electrophilicity of the benzoate moiety, making it more susceptible to nucleophilic attack.

Modeling of Reaction Pathways and Transition States

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, locate the transition state structures, and calculate the activation energies.

For instance, the hydrolysis of the ester bond is a common reaction for this type of molecule. Theoretical modeling could elucidate the step-by-step mechanism, whether it proceeds through a tetrahedral intermediate, and how the electronic effects of the fluoro and acetyl substituents influence the reaction rate. The calculation of the transition state geometry and its associated energy barrier provides a quantitative prediction of the reaction's feasibility and kinetics.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is another important aspect that can be studied computationally. The molecule possesses several rotatable bonds, including the C-O bond of the ester and the C-C bond connecting the benzyl group to the ester oxygen.

Conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting conformation to identify the most stable (lowest energy) structures. This can reveal the preferred spatial arrangement of the molecule, which can have significant implications for its biological activity or material properties.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD can explore the accessible conformational space, study the dynamics of intermolecular interactions (e.g., with a solvent or a biological receptor), and provide insights into the macroscopic properties of the material. For this compound, MD simulations could be used to understand how it interacts with its environment and how its flexibility influences its function.

Advanced Applications in Chemical Synthesis and Design

Role as a Precursor in Complex Molecule Synthesis

As a versatile building block, Benzyl (B1604629) 4-acetyl-3-fluorobenzoate is instrumental in constructing complex molecular architectures. The presence of the fluorine atom, in particular, can dramatically alter the physicochemical properties of a parent molecule, including its acidity, lipophilicity, and metabolic stability, which is a key consideration in the design of bioactive compounds. nih.govnih.gov

Fluorinated compounds are integral to modern medicine and agriculture, with approximately 25% of pharmaceuticals and 40% of agrochemicals containing at least one fluorine atom. nih.gov Compounds structurally similar to Benzyl 4-acetyl-3-fluorobenzoate, such as other fluorinated benzoates and acetophenones, serve as crucial intermediates in the synthesis of these products. tandfonline.com The introduction of fluorine can enhance biological activity by improving transport to the target site and preventing metabolic deactivation. nih.gov For instance, fluorinated benzoyl derivatives are known intermediates for a class of potent herbicides.

The utility of fluorinated building blocks is well-established; they are widely used to synthesize drugs like anti-inflammatory and anticancer agents. nih.gov The acetophenone (B1666503) moiety itself is a known scaffold for promising agrochemicals, including herbicides, insecticides, and fungicides. nih.gov The combination of a fluorine atom and a sulphonamide group in agrochemicals has been shown to improve biological activity while offering lower toxicity and cost. researchgate.net This highlights the potential of fluorinated synthons like this compound in developing new, effective, and safer agricultural products.

The indole (B1671886) ring system is a significant heterocycle found in numerous natural products and bioactive molecules. tandfonline.com The synthesis of N-arylmethyl substituted indole derivatives has been shown to yield compounds with potent antiplatelet aggregation activity. beilstein-journals.org Furthermore, the synthesis of 1-benzyl-3-heterocyclic indole derivatives has produced compounds with notable antimicrobial and anticancer properties. tandfonline.com The Fischer indole synthesis, a key reaction in creating these structures, often utilizes precursors like substituted benzylhydrazines to form the indole core. nih.gov Given its structure, this compound could serve as a precursor to such benzyl-functionalized building blocks for creating novel, biologically active indole derivatives.

The zaragozic acids are potent natural inhibitors of squalene (B77637) synthase, making them of great interest as potential cholesterol-lowering and antifungal agents. google.com Their complex core structure, a 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid, presents a significant synthetic challenge. google.comtandfonline.com Syntheses often rely on cascade reactions and the assembly of highly functionalized building blocks. tandfonline.comnih.gov While this compound is a versatile synthetic intermediate, its specific application as a building block in the synthesis of zaragozic acid A or its analogs is not documented in the available literature.

Table 1: Examples of Bioactive Compounds from Related Fluorinated Precursors

Bioactive Compound Class Precursor Type Resulting Biological Activity
Indole Derivatives N-Arylmethyl Indoles Antiplatelet Aggregation
Indole Derivatives 1-Benzyl-3-heterocyclic Indoles Antimicrobial, Anticancer
Quinolone Carboxylic Acids Fluorinated Benzoic Acids Antibacterial
Pyrazole Herbicides 4-Halo-2-fluoro-5-alkoxybenzoyl Compounds Herbicidal
Linezolid (Antibiotic) Benzyl (3-Fluoro-4-morpholinophenyl)carbamate Antibacterial

This compound is itself a fluorinated aromatic intermediate and a member of a broad class of valuable fluorinated building blocks. nih.gov The demand for such compounds in academia and industry is high due to their role in drug discovery and materials science. nih.govnih.gov The most common method for incorporating fluorine into complex molecules is through the use of these pre-fluorinated synthons. nih.gov General processes for preparing fluorinated benzoic acids often involve the alkylation or reduction of other fluoro-benzoic acid derivatives. researchgate.net The presence of multiple functional groups on this compound allows it to be a starting point for the synthesis of more complex, poly-functionalized aromatic intermediates for a wide range of applications.

Contributions to Materials Science and Liquid Crystal Research

In the realm of materials science, fluorinated compounds are crucial for developing advanced materials, particularly liquid crystals (LCs). The unique properties of fluorine—its high electronegativity and small size—make it a powerful tool for fine-tuning the physical and electro-optical characteristics of LC molecules.

The synthesis of novel liquid crystals frequently involves the incorporation of fluorinated aromatic cores, often linked by ester groups. tandfonline.com Phenyl benzoate (B1203000) derivatives are one of the most widely studied classes of calamitic (rod-shaped) liquid crystals. The molecular architecture of this compound, containing a fluorinated phenyl benzoate-like structure, makes it a relevant model for a building block in the design of such materials. The synthesis of fluorinated LCs often involves multi-step pathways where fluorinated precursors are key. nih.gov For instance, series of fluorosubstituted three-ring ester liquid crystals have been synthesized that exhibit nematic and smectic phases. tandfonline.com Similarly, new monomers containing a fluorinated chain and a phenyl benzoate mesogenic moiety have been prepared to create side-chain liquid crystalline polysiloxanes. These examples demonstrate that ester-containing fluorinated aromatics are fundamental to the synthesis of modern liquid crystal materials designed for displays and other electro-optic applications. nih.gov

The introduction of fluorine into a liquid crystal molecule profoundly influences its mesomorphic properties—the types of phases it forms and the temperature ranges at which they are stable. The position of the fluorine substituent is critical; for example, in three-ring ester LCs, fluoro-substituents at the para- and meta-positions of the terminal phenyl groups can enhance the stability of the smectic A phase. tandfonline.com

Fluorination impacts several key molecular parameters that govern liquid crystalline behavior:

Polarity and Dielectric Anisotropy: Fluorine is the most electronegative element, and its incorporation can induce or modify molecular dipole moments. This is crucial for applications in displays, where a specific dielectric anisotropy (positive or negative) is required. nih.gov Lateral fluorine substitution in benzoxazole-terminated LCs, for instance, increases the dielectric anisotropy of LC mixtures. tandfonline.com

Intermolecular Interactions: The low polarizability of the C-F bond can reduce intermolecular interactions compared to other polar groups, which often leads to lower viscosities—a desirable property for fast-switching displays. nih.gov

Conformational Preference: The presence of a fluorine atom ortho to a carbonyl group, as in the case of 2'-fluoroacetophenones, forces the molecule into a specific (s-trans) conformation. nih.gov This conformational locking can affect how molecules pack in the condensed phase, thereby influencing the type of mesophase formed.

Phase Segregation: In molecules with both fluorinated and non-fluorinated (lipophilic) segments, microsegregation between these incompatible parts can drive the self-assembly into specific, highly ordered mesophases, such as columnar or smectic structures. nih.gov

Table 2: Influence of Fluorine Substitution on Liquid Crystal Properties

Property Influence of Fluorination Rationale
Mesophase Stability Can enhance or suppress mesophases depending on substitution pattern. Alters molecular packing, polarity, and intermolecular forces. tandfonline.com
Dielectric Anisotropy Can be tuned to be positive or negative. The strong C-F bond dipole can be aligned parallel or perpendicular to the molecular long axis. nih.gov
Viscosity Generally leads to lower viscosity. The low polarizability of the C-F bond reduces intermolecular forces. nih.gov
Phase Type Can induce higher-ordered phases (e.g., smectic, columnar). Promotes microsegregation of fluorinated and hydrocarbon segments. nih.gov
Clearing Points Can increase or decrease clearing temperatures. Dependent on the overall effect on molecular shape and attractive forces.

Development of Catalytic Systems and Promoters

The synthesis of this compound itself, and its subsequent use in chemical transformations, is closely linked to the development of advanced catalytic systems. The primary method for introducing the acetyl group onto the fluorinated benzene (B151609) ring is through Friedel-Crafts acylation. wikipedia.orgsigmaaldrich.com This class of reactions traditionally relies on stoichiometric amounts of Lewis acid catalysts, such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.org However, the deactivating effect of the fluorine atom and the ester group can necessitate harsh reaction conditions.

Modern approaches focus on the development of more efficient and selective catalytic systems. Research in this area explores the use of catalytic amounts of milder Lewis acids or solid acid catalysts to promote the acylation of aromatic compounds. researchgate.netchemijournal.com These catalysts aim to reduce waste, improve reaction efficiency, and allow for greater functional group tolerance.

Table 1: Catalytic Systems for Friedel-Crafts Acylation

Catalyst TypeExamplesKey Advantages
Traditional Lewis Acids AlCl₃, FeCl₃High reactivity, well-established
Milder Lewis Acids (Catalytic) Zn(II) salts, Metal triflates (e.g., Sc(OTf)₃, Sn(OTf)₂)Lower catalyst loading, milder conditions, higher selectivity
Solid Acid Catalysts Zeolites, M(IV) Phosphotungstates, 12-Tungstophosphoric acid on M(IV) OxidesReusability, ease of separation, environmentally benign
Organocatalysts 1,5-diazabicyclo[4.3.0]nonane (DBN)Metal-free, mild conditions

The presence of the benzyl ester in this compound can also be leveraged in catalytic systems. For instance, the development of catalytic methods for the synthesis of benzyl phosphonates using systems like KI/K₂CO₃ in PEG-400 showcases the reactivity of benzyl moieties in catalytic transformations. While not a direct application of the title compound, it highlights the potential for developing catalytic processes that target the benzyl group for further functionalization.

Derivatization Agents in Polymer and Biomolecule Modification (e.g., lignin (B12514952) derivatization)

The reactivity of this compound makes it a promising candidate as a derivatization agent for modifying polymers and biomolecules. The introduction of the 4-acetyl-3-fluorobenzoyl group can impart new properties to these macromolecules, such as altered solubility, thermal stability, or specific functionalities for further reactions.

A notable example of a potential application is in the derivatization of lignin. Lignin, a complex biopolymer, possesses numerous hydroxyl groups that can be chemically modified to enhance its properties for various applications. researchgate.netnih.gov Fluorobenzylation and fluorobenzoylation have been explored as methods to derivatize lignin, and the resulting fluoro-derivatized lignins can be analyzed using techniques like ¹⁹F NMR to quantify hydroxyl groups. researchgate.netsemanticscholar.org this compound, through a transesterification reaction or by conversion to a more reactive derivative like an acyl chloride, could be used to introduce the 4-acetyl-3-fluorobenzoyl moiety onto the lignin backbone. This modification could enhance lignin's solubility in organic solvents, a crucial factor for its processing and application in polymer blends and composites. nih.gov

Furthermore, the general principle of using fluorinated compounds to modify surfaces is well-established. Fluorinated polymer brushes, for instance, are used to control surface properties due to their low surface energy and stability. nih.gov While not a direct use of this compound, it underscores the value of the fluoro-benzoyl moiety in materials science.

Design of Receptor Modulators and Ligands (e.g., mGlu2/3 receptor PAMs, tridentate ligands)

The structural motifs present in this compound are frequently found in molecules designed to interact with biological receptors. The field of medicinal chemistry often utilizes fluorinated and acetylated aromatic cores to fine-tune the pharmacological properties of drug candidates.

One significant area of application is in the development of positive allosteric modulators (PAMs) for metabotropic glutamate (B1630785) receptors (mGluRs), particularly the mGlu2 and mGlu3 subtypes. nih.govnih.gov These receptors are important targets for treating central nervous system disorders. Structure-activity relationship (SAR) studies on mGlu2/3 receptor PAMs have explored a wide range of analogs with substituted aromatic rings. nih.govnih.govresearchgate.net The substitution pattern of this compound, with its fluorine and acetyl groups, makes it a highly relevant scaffold for the synthesis of novel mGlu2/3 PAMs. These substituents can influence the molecule's potency, selectivity, and pharmacokinetic properties.

The functional groups of this compound also lend themselves to the synthesis of more complex structures like tridentate ligands. Tridentate ligands are crucial in coordination chemistry and have applications in catalysis and the development of metal-based therapeutics. ugr.esnih.gov For example, the carboxylic acid derived from the hydrolysis of the benzyl ester of this compound could be used as a handle to attach the molecule to a larger scaffold, forming one arm of a tridentate ligand system. ugr.es The acetyl group could also be chemically modified to introduce additional coordinating atoms.

Applications in Labeling and Tracer Chemistry

The presence of a fluorine atom in this compound makes it an attractive precursor for the development of radiolabeled tracers for positron emission tomography (PET). PET is a powerful in vivo imaging technique that relies on the detection of positron-emitting radionuclides, with fluorine-18 (B77423) (¹⁸F) being one of the most commonly used isotopes due to its favorable decay properties. nih.govacs.org

Molecules containing a fluorine atom can be synthesized in their ¹⁸F-labeled form for use as PET tracers. A common strategy involves the use of prosthetic groups, which are small, bifunctional molecules that are first radiolabeled with ¹⁸F and then conjugated to a larger biomolecule. nih.gov Derivatives of fluorobenzoic acid, such as N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), are widely used as such prosthetic groups. nih.gov

This compound, or more likely its corresponding carboxylic acid, could be readily adapted for this purpose. The synthesis of [¹⁸F]4-acetyl-3-fluorobenzoic acid would provide a novel prosthetic group for labeling peptides and other biomolecules. The acetyl group offers an additional site for chemical modification, potentially allowing for the development of dual-functional or "clickable" tracers. The silicon-fluoride acceptor (SiFA) methodology is another emerging technique for ¹⁸F-labeling that could potentially be applied to derivatives of this compound. youtube.com

Table 2: Examples of Fluorine-18 Labeled Prosthetic Groups for PET

Prosthetic GroupPrecursorApplication
[¹⁸F]SFB N-succinimidyl 4-fluorobenzoate (B1226621)Labeling of amines in peptides and proteins
[¹⁸F]FBA 4-Fluorobenzoic acidLabeling of amines via amide bond formation
[¹⁸F]FPy-TFP 6-Fluoronicotinic acid 2,3,5,6-tetrafluorophenyl esterLabeling of amines in peptides
[¹⁸F]NOTA-AlF NOTA-functionalized precursorChelation-based labeling
[¹⁸F]SiFA-Azide Silicon-fluoride acceptor with an azide (B81097) group"Click" chemistry labeling

The development of new ¹⁸F-labeled tracers is a critical area of research for advancing molecular imaging and enabling earlier and more accurate diagnosis of diseases. The chemical scaffold of this compound provides a promising starting point for the design and synthesis of such novel imaging agents. nih.govacs.org

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